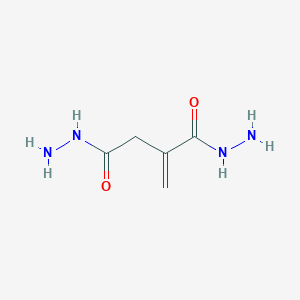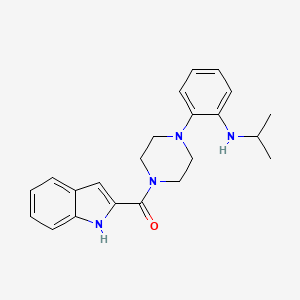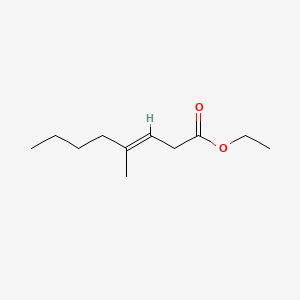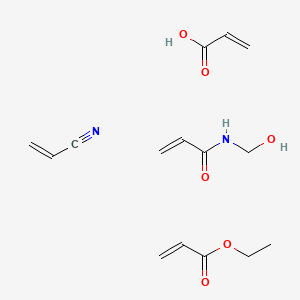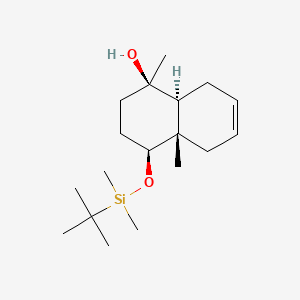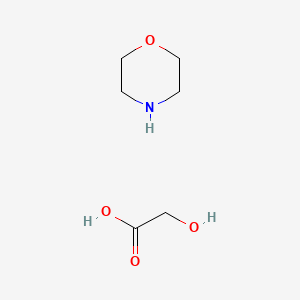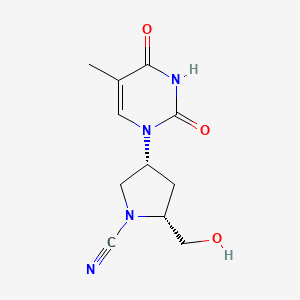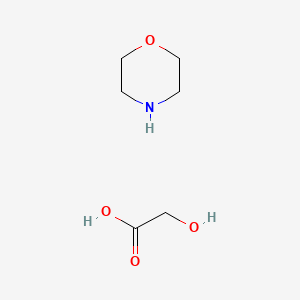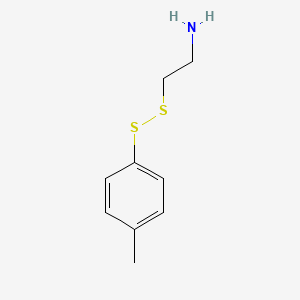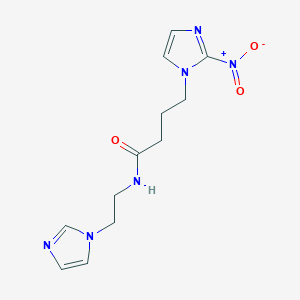
N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide is a complex organic compound that features an imidazole ring, a nitro group, and a butanamide moiety. Imidazole derivatives are known for their broad range of biological activities and are often used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques. These methods are designed to maximize yield and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and other functional materials
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another imidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole but with a broader spectrum of activity.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.
Uniqueness
N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its dual imidazole rings and nitro group make it particularly versatile for various applications .
Properties
CAS No. |
154094-94-7 |
|---|---|
Molecular Formula |
C12H16N6O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)-4-(2-nitroimidazol-1-yl)butanamide |
InChI |
InChI=1S/C12H16N6O3/c19-11(14-4-8-16-7-3-13-10-16)2-1-6-17-9-5-15-12(17)18(20)21/h3,5,7,9-10H,1-2,4,6,8H2,(H,14,19) |
InChI Key |
XROWHSGXXSTTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCNC(=O)CCCN2C=CN=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



